Methyl 2-(4-oxopiperidin-1-yl)acetate
Overview
Description
“Methyl 2-(4-oxopiperidin-1-yl)acetate” is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a methyl acetate group . The molecular weight of this compound is 171.20 .Scientific Research Applications
Novel Compound Synthesis
Methyl 2-(4-oxopiperidin-1-yl)acetate has been involved in the synthesis of novel compounds. For example, it has been used in the interaction with N-arylmaleimides to form new methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates, which are not previously described heterocyclic systems (Medvedevat et al., 2015).
Stereoselective Synthesis
The compound plays a role in the stereoselective synthesis of 2,6-trans-4-oxopiperidines. This process is important for creating specific molecular configurations, which can be crucial in the synthesis of complex organic compounds like alkaloids (Bell et al., 2018).
Molecular Structure Analysis
Research also includes studies on the molecular and solid-state structures of derivatives of this compound. These analyses provide insights into the physical and chemical properties of these compounds, which are valuable in various applications in organic chemistry (Tomaščiková et al., 2008).
Photopolymerization
This compound derivatives have been explored in the context of photopolymerization. Such applications are significant in the field of material science, particularly in developing new materials with specific optical and mechanical properties (Guillaneuf et al., 2010).
Properties
IUPAC Name |
methyl 2-(4-oxopiperidin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVHJAXNZPGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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